methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride
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Overview
Description
Methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with ethyl glyoxalate under specific conditions to form the indazole ring . The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carboxylate: Another indazole derivative with similar structural features.
2H-indazole-4-carboxylate: A related compound with variations in the position of functional groups.
Uniqueness
Methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride is unique due to its specific functional groups and their positions on the indazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14ClN3O2 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
methyl 1-(2-aminoethyl)indazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-16-11(15)8-2-3-10-9(6-8)7-13-14(10)5-4-12;/h2-3,6-7H,4-5,12H2,1H3;1H |
InChI Key |
ICMMKUISGWYYHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(N=C2)CCN.Cl |
Origin of Product |
United States |
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